molecular formula C20H22N4O B2438626 1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904813-77-0

1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2438626
CAS No.: 904813-77-0
M. Wt: 334.423
InChI Key: UKKXHPCJIYKFKW-UHFFFAOYSA-N
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Description

1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is part of a broader class of compounds involved in various chemical synthesis processes and structural analyses. For instance, compounds within the triazole family have been synthesized and analyzed for their molecular structure and interactions. The molecular conformation and packing of similar triazole derivatives are stabilized by intermolecular and intramolecular hydrogen bonds, indicating the potential structural significance of this compound in scientific research (Shen et al., 2013).

Antimicrobial Activity

Triazole derivatives, including compounds with structural similarities to this compound, have been evaluated for their antimicrobial activities. Novel 1H-1,2,3-triazole-4-carboxamides have shown moderate to good activities against a range of primary pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. This highlights the potential of this compound and related compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Antitumor Activity

The structural framework of triazole derivatives, akin to this compound, has also been explored for potential antitumor activities. Specific compounds in this category have demonstrated inhibitory effects on the proliferation of cancer cell lines, suggesting the applicability of this compound in cancer research and therapy development (Ji et al., 2018).

Catalytic and Chemical Properties

The triazole core structure, similar to that of this compound, has been implicated in studies concerning catalytic activities and chemical properties. Research has delved into the synthesis and application of triazole-based compounds in catalysis, including their roles in facilitating chemical reactions through specific structural features and bonding properties. This aspect underscores the chemical versatility and applicability of triazole derivatives in various catalytic processes (Saleem et al., 2013).

Mechanism of Action

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed in the body . The metabolism and excretion of these compounds would likely depend on their chemical structure and the specific metabolic pathways present in the body.

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound could lead to disruptions in dna replication and transcription, potentially causing cell cycle arrest and apoptosis .

Properties

IUPAC Name

1-(4-butylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-3-4-8-16-11-13-18(14-12-16)24-15(2)19(22-23-24)20(25)21-17-9-6-5-7-10-17/h5-7,9-14H,3-4,8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKXHPCJIYKFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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